molecular formula C16H17N3O5S2 B2580491 5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 1170525-41-3

5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2580491
M. Wt: 395.45
InChI Key: IJWAKCQHPJXRSM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed examination of the synthetic routes used to produce the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in the sustainable development of polymers, functional materials, and fuels derived from plant biomass. These compounds serve as versatile platform chemicals, potentially replacing non-renewable hydrocarbon sources. The research discusses advances in HMF synthesis from hexose carbohydrates and lignocellulose, highlighting its applications in producing monomers, polymers, porous carbon materials, and various chemicals. The significance of furan derivatives in the chemical industry, especially as a renewable carbon source, underscores the potential applications of compounds like 5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide in similar domains (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl-Substituted Nucleobases and Nucleosides

The medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues is enriched by the incorporation of furan and thiophene heterocycles. These compounds, with furan-2-yl and furan-3-yl substituents, have shown promising activities in antiviral, antitumor, antimycobacterial, and antiparkinsonian applications. This review highlights the importance of heteroaromatic substituents in drug design, suggesting a potential interest in exploring the bioactive capabilities of complex furan derivatives in pharmacological research (Ostrowski, 2022).

Novel Synthesis of Pharmaceutical Compounds

The review on novel synthesis methods for omeprazole and its impurities in proton pump inhibitors showcases the importance of innovative synthetic pathways in pharmaceutical development. Although not directly related, the synthesis of complex molecules like 5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide may benefit from similar synthetic strategies to optimize yield and process efficiency in pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or researcher for more specific and detailed information.


properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-4-23-10-5-6-11-13(9-10)25-16(17-11)18-15(20)12-7-8-14(24-12)26(21,22)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWAKCQHPJXRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

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